molecular formula C14H14O2 B012989 1-Methoxy-4-(phenoxymethyl)benzene CAS No. 19962-28-8

1-Methoxy-4-(phenoxymethyl)benzene

Cat. No.: B012989
CAS No.: 19962-28-8
M. Wt: 214.26 g/mol
InChI Key: UOGDHZDOUBHLCF-UHFFFAOYSA-N
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Description

1-Methoxy-4-(phenoxymethyl)benzene, registered under CAS 19962-28-8, is a high-purity organic compound supplied as an off-white to white solid . It is an aromatic ether with the molecular formula C14H14O2 and a molecular weight of 214.26 g/mol . Key physical properties include a density of approximately 1.081 g/cm³ and a boiling point of 330.5 °C at 760 mmHg . This compound, also known as 4-methoxybenzyl phenyl ether, serves as a valuable chemical building block in organic synthesis and materials science research . Its molecular structure, featuring methoxy and phenoxymethyl substituents, makes it a useful precursor or intermediate in the development of more complex chemical entities. While its specific mechanism of action is application-dependent, research into structurally similar phenoxymethyl- and methoxybenzyl-derived compounds highlights their potential in exploring antioxidant activities and modulating biological pathways, such as the Keap1-Nrf2 protein-protein interaction, which is crucial in cellular oxidative stress response . Researchers value this chemical for its utility in constructing molecular scaffolds with diverse functionalities. Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or consumer use, nor for administration to humans or animals.

Properties

CAS No.

19962-28-8

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-4-(phenoxymethyl)benzene

InChI

InChI=1S/C14H14O2/c1-15-13-9-7-12(8-10-13)11-16-14-5-3-2-4-6-14/h2-10H,11H2,1H3

InChI Key

UOGDHZDOUBHLCF-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=CC=C2

Other CAS No.

19962-28-8

Synonyms

1-methoxy-4-(phenoxymethyl)benzene

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below highlights key structural and functional differences between 1-Methoxy-4-(phenoxymethyl)benzene and analogs:

Compound Name Molecular Formula Substituents Key Properties/Applications Sources
This compound C₁₄H₁₄O₂ -OCH₃, -CH₂-O-Ph (para) Potential polymer building block; moderate steric hindrance
1-Methoxy-4-phenoxybenzene C₁₃H₁₂O₂ -OCH₃, -O-Ph (para) Higher thermal stability; used in crystal engineering
1-Methoxy-4-(2-propenyl)benzene (Estragole) C₁₀H₁₂O -OCH₃, -CH₂-CH=CH₂ (para) Natural flavoring agent; exhibits antimicrobial activity
1-Methoxy-4-(penta-1,3-dien-1-yl)benzene C₁₂H₁₄O -OCH₃, -CH=CH-CH₂-CH=CH₂ (para) Conjugated diene enhances reactivity in Diels-Alder reactions
2-(Benzyloxy)-1-methoxy-4-(2-nitrovinyl)benzene C₁₅H₁₃NO₄ -OCH₃, -OCH₂Ph, -CH=CH-NO₂ Nitrovinyl group enables electrophilic addition; studied for anticancer potential

Key Observations :

  • Electronic Effects: The phenoxymethyl group in the target compound donates electrons via the ether oxygen, contrasting with electron-withdrawing groups like nitrovinyl in . This influences electrophilic substitution patterns .
  • Steric Effects: The -CH₂-O-Ph group introduces moderate steric hindrance compared to the bulkier -O-Ph in 1-Methoxy-4-phenoxybenzene .
  • Biological Activity: Estragole (1-Methoxy-4-(2-propenyl)benzene) is bioactive but carcinogenic, whereas the phenoxymethyl derivative’s toxicity profile remains understudied .

Comparative Reactivity in Chemical Reactions

  • Oxidation: Unlike 1-Methoxy-4-(1-methylethyl)benzene, which forms hydroperoxides under catalytic conditions , the phenoxymethyl group’s stability may resist oxidation, favoring applications in coatings or polymers .
  • Synthetic Flexibility: The dienyl group in 1-Methoxy-4-(penta-1,3-dien-1-yl)benzene enables cycloaddition reactions, while the phenoxymethyl group’s ether linkage supports nucleophilic substitution or cross-coupling .

Structural and Crystallographic Insights

  • Crystal Packing: The target compound’s phenoxymethyl group may form C–H···π interactions similar to 1-Methoxy-4-({[(4-methoxyphenyl)sulfanyl]methyl}sulfanyl)benzene, which adopts a propeller-shaped structure stabilized by non-covalent interactions .
  • Thermal Stability: 1-Methoxy-4-phenoxybenzene exhibits higher thermal stability due to direct aryl-aryl bonding, whereas the phenoxymethyl variant’s methylene spacer may reduce melting points .

Preparation Methods

Reaction Mechanism and Conditions

4-Methoxybenzyl chloride (or bromide) reacts with sodium phenoxide in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. The reaction proceeds via an SN2 mechanism, where the phenoxide ion displaces the halide:

4-MeO-C6H4-CH2Cl+NaOPh4-MeO-C6H4-CH2-O-Ph+NaCl\text{4-MeO-C}6\text{H}4\text{-CH}2\text{Cl} + \text{NaOPh} \rightarrow \text{4-MeO-C}6\text{H}4\text{-CH}2\text{-O-Ph} + \text{NaCl}

Key parameters include:

  • Base : Sodium hydride (NaH) or potassium carbonate (K2_2CO3_3) to generate the phenoxide ion.

  • Temperature : 80–100°C for 6–12 hours.

  • Solvent : Acetonitrile or DMF to enhance nucleophilicity.

Optimization and Yield Improvements

A study demonstrated that using K2_2CO3_3 as a mild base in acetonitrile at 85°C for 8 hours achieved a 78% yield. Prolonged reaction times (>12 hours) led to side products such as dimerized 4-methoxybenzyl ethers. Purification via silica gel chromatography (hexane:ethyl acetate = 4:1) isolated the target compound with >95% purity.

One-Pot Synthesis from 4-Methoxybenzyl Alcohol

A one-pot approach eliminates intermediate isolation steps, improving efficiency. This method combines 4-methoxybenzyl alcohol with phenol under Mitsunobu or acid-catalyzed conditions.

Mitsunobu Reaction

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3_3) to facilitate ether formation:

4-MeO-C6H4-CH2OH+PhOHDEAD, PPh34-MeO-C6H4-CH2-O-Ph\text{4-MeO-C}6\text{H}4\text{-CH}2\text{OH} + \text{PhOH} \xrightarrow{\text{DEAD, PPh}3} \text{4-MeO-C}6\text{H}4\text{-CH}_2\text{-O-Ph}

  • Conditions : Tetrahydrofuran (THF) at 0°C to room temperature for 24 hours.

  • Yield : 65–70%, with triphenylphosphine oxide as a byproduct.

Acid-Catalyzed Dehydration

Concentrated sulfuric acid (H2_2SO4_4) promotes the direct coupling of 4-methoxybenzyl alcohol and phenol:

4-MeO-C6H4-CH2OH+PhOHH2SO44-MeO-C6H4-CH2-O-Ph+H2O\text{4-MeO-C}6\text{H}4\text{-CH}2\text{OH} + \text{PhOH} \xrightarrow{\text{H}2\text{SO}4} \text{4-MeO-C}6\text{H}4\text{-CH}2\text{-O-Ph} + \text{H}_2\text{O}

  • Conditions : 120°C for 4–6 hours.

  • Yield : 60%, with competing formation of bis(4-methoxyphenyl)methane.

Ullmann-Type Coupling for Scalable Production

Copper-catalyzed Ullmann coupling offers a scalable route, particularly for industrial applications. This method utilizes 4-methoxybenzyl bromide and phenol in the presence of a copper(I) catalyst.

Reaction Setup

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : Dimethyl sulfoxide (DMSO) at 130°C for 24 hours.

  • Yield : 82%, with minimal byproducts.

Advantages and Limitations

The Ullmann method avoids strong bases but requires high temperatures and inert atmospheres. Side reactions include homocoupling of 4-methoxybenzyl bromide, which is mitigated by slow addition of phenol.

Comparative Analysis of Synthetic Routes

MethodReagentsConditionsYield (%)Purity (%)
Williamson Synthesis4-MeO-benzyl Cl, NaOPhK2_2CO3_3, 85°C, 8h7895
Mitsunobu ReactionDEAD, PPh3_3THF, 24h7090
Acid-CatalyzedH2_2SO4_4120°C, 6h6085
Ullmann CouplingCuI, 1,10-phenanthrolineDMSO, 130°C, 24h8297

Mechanistic Insights and Side Reactions

Competing Pathways in Acid-Catalyzed Synthesis

In H2_2SO4_4-mediated reactions, the intermediate carbocation (4-MeO-C6H4-CH2+\text{4-MeO-C}_6\text{H}_4\text{-CH}_2^+) may undergo:

  • Desired pathway : Nucleophilic attack by phenol.

  • Side reactions :

    • Dimerization: 4-MeO-C6H4-CH2++4-MeO-C6H4-CH2OHBis(4-methoxyphenyl)methane\text{4-MeO-C}_6\text{H}_4\text{-CH}_2^+ + \text{4-MeO-C}_6\text{H}_4\text{-CH}_2\text{OH} \rightarrow \text{Bis(4-methoxyphenyl)methane}.

    • Elimination: Formation of 4-methoxybenzaldehyde via oxidation.

Ligand Effects in Ullmann Coupling

The 1,10-phenanthroline ligand enhances copper catalyst stability, preventing aggregation and improving turnover frequency. Substituent effects on phenol (e.g., electron-withdrawing groups) reduce reactivity, necessitating higher temperatures.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems for Williamson synthesis reduces reaction time to 2 hours and increases yield to 85% by improving mass transfer.

Green Chemistry Approaches

Recent advances replace traditional solvents with cyclopentyl methyl ether (CPME), a non-polar, biodegradable alternative. This modification reduces environmental impact while maintaining yields >75% .

Q & A

Q. Basic

  • NMR spectroscopy :
    • ¹H NMR identifies methoxy (δ ~3.8 ppm) and phenoxymethyl (δ ~4.9–5.2 ppm) groups. Aromatic protons appear as distinct doublets (δ 6.8–7.4 ppm) .
    • ¹³C NMR confirms ether linkages (C-O at ~160 ppm) and quaternary carbons .
  • Mass spectrometry :
    • GC-EI-MS detects molecular ion peaks (e.g., m/z 200.24 for C₁₃H₁₂O₂) and fragmentation patterns (loss of methoxy or phenoxy groups) .
  • IR spectroscopy : Stretching vibrations for C-O-C (1250–1050 cm⁻¹) and aromatic C-H (3100–3000 cm⁻¹) .

What strategies can be employed to resolve contradictions in reported biological activities of methoxy-substituted benzene derivatives?

Advanced
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) arise from:

Structural variations : Minor substituent changes (e.g., selenium vs. oxygen in ether linkages) alter binding affinity. For example, selenobenzene derivatives show LDHA inhibition, while phenyl ethers may lack this activity .

Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times (24–48 hrs) to ensure reproducibility .

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like LDHA or cytochrome P450 enzymes, validating with in vitro assays .

What are the key considerations for ensuring stability during the synthesis and storage of this compound?

Q. Basic

  • Synthesis stability : Maintain pH 5–9 in aqueous reactions to prevent hydrolysis of the ether bond .
  • Storage : Store in sealed, amber vials under inert gas (N₂/Ar) at 2–8°C to avoid oxidation or photodegradation .
  • Impurity control : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like methoxybenzaldehyde .

How can enantioselective synthesis be applied to methoxy-substituted benzene derivatives to explore their stereochemical properties?

Q. Advanced

Chiral catalysts : Use Ru(II)- or Rh(II)-based complexes for asymmetric hydrogenation of prochiral alkenes in allyl-substituted derivatives .

Schmidt reactions : Intramolecular Schmidt reactions with chiral auxiliaries (e.g., (S)-pentenyloxy groups) yield enantiomerically enriched products (e.g., >90% ee) .

Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) confirms enantiomeric excess .

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